molecular formula C13H18N2O3 B12344440 Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

Cat. No.: B12344440
M. Wt: 250.29 g/mol
InChI Key: KSDQVESRUNFLNI-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with a tert-butyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a β-ketoester with an amine in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is unique due to its specific naphthyridine core structure and the presence of a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-6-10-9(8-15)4-5-11(16)14-10/h4-5,9H,6-8H2,1-3H3

InChI Key

KSDQVESRUNFLNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=O)C=CC2C1

Origin of Product

United States

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